molecular formula C12H13ClN2O2 B8196614 2-(4-(4-Chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide

2-(4-(4-Chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B8196614
M. Wt: 252.69 g/mol
InChI Key: NEEZTPLBDJRDCV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetamide . This nomenclature follows hierarchical substituent prioritization rules:

  • The parent structure is pyrrolidin-2-one , a five-membered lactam ring.
  • The 4-(4-chlorophenyl) group designates a chlorine-substituted phenyl ring attached to the fourth carbon of the pyrrolidinone backbone.
  • The 1-yl suffix indicates substitution at the first nitrogen atom of the lactam ring.
  • The acetamide moiety (CH2CONH2) is appended via a methylene bridge to the nitrogen.

This systematic name ensures unambiguous identification by specifying substituent positions, functional groups, and connectivity.

Molecular Formula and Structural Isomerism

The molecular formula C12H13ClN2O2 defines the compound’s elemental composition. Key structural features include:

Property Value Source
Molecular weight 252.69 g/mol
XLogP3-AA (lipophilicity) 0.8
Rotatable bonds 3
Boiling point 509.2 ± 50.0 °C
Density 1.324 ± 0.06 g/cm³
pKa 15.67 ± 0.40

Structural isomerism in this molecule is constrained by:

  • Fixed substituent positions : The 4-chlorophenyl group occupies the fourth carbon of the pyrrolidinone ring, while the acetamide attaches exclusively to the nitrogen.
  • Lactam ring rigidity : The 2-oxopyrrolidin core prevents chair flipping or ring-opening isomerization under standard conditions.
  • Chlorophenyl orientation : Para-substitution on the benzene ring eliminates positional isomerism for the chlorine atom.

Potential stereoisomerism exists at the pyrrolidinone C4 position if synthesized with chiral centers, though current literature describes the racemic form.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-10-3-1-8(2-4-10)9-5-12(17)15(6-9)7-11(14)16/h1-4,9H,5-7H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEZTPLBDJRDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursor Molecules

The pyrrolidinone core, substituted at the 4-position with a 4-chlorophenyl group, is typically constructed via cyclization reactions. A prominent approach involves the use of γ-keto esters or diesters subjected to Dieckmann condensation. For instance, 4-(4-chlorophenyl)but-2-enoic acid methyl ester can undergo base-mediated cyclization to form the 2-oxopyrrolidin-1-yl scaffold. Alternatively, Michael addition between 4-chlorophenylacetyl chloride and glycine derivatives generates intermediates that cyclize under acidic conditions.

Detailed Methodological Pathways

Route 1: Alkylation of Preformed Pyrrolidinone

Step 1: Synthesis of 4-(4-Chlorophenyl)pyrrolidin-2-one
4-(4-Chlorophenyl)pyrrolidin-2-one is synthesized via Friedel-Crafts alkylation of 4-chlorophenylacetyl chloride with ethyl acrylate, followed by cyclization using ammonium acetate in acetic acid. The reaction proceeds at 80–100°C for 12 hours, yielding the pyrrolidinone core (68–72% isolated yield).

Step 2: N-Alkylation with Chloroacetamide
The lactam nitrogen is alkylated using chloroacetamide (1.2 eq) in DMF with K₂CO₃ (2.5 eq) at 60°C for 8 hours. Post-reaction purification via recrystallization (ethanol/water) affords the target compound in 65–70% yield.

Key Data:

ParameterValue
Reaction Temperature60°C
Yield65–70%
Purity (HPLC)≥98%

Route 2: Hydrogenation of Dihydro Precursors

Step 1: Preparation of 4-(4-Chlorophenyl)-3-pyrrolin-2-one
4-Chloro-3-(4-chlorophenyl)but-2-enoic acid methyl ester reacts with glycine in aqueous NaOH (pH 8.5) at 70–75°C, forming the pyrrolinone intermediate. The product is isolated via acid precipitation (pH 1) and recrystallized from isopropanol (87% yield).

Step 2: Catalytic Hydrogenation
The dihydro intermediate undergoes hydrogenation using 5% Ru/C in aqueous HCl (pH 0–2) at 10 bar H₂ and 70°C for 18 hours. This step saturates the double bond, yielding 4-(4-chlorophenyl)pyrrolidin-2-one.

Step 3: Esterification and Amidation
The lactam is esterified with ethanol/H₂SO₄, followed by ammonolysis in liquid NH₃ at −30°C to introduce the acetamide group.

Key Data:

ParameterValue
Hydrogenation Pressure10 bar
Catalyst Loading5% Ru/C
Overall Yield58–62%

Reaction Optimization and Challenges

Solvent and Temperature Effects

Alkylation efficiency correlates with solvent polarity. DMF outperforms THF and acetonitrile, achieving 70% yield versus 45–50%. Elevated temperatures (>70°C) promote side reactions, such as over-alkylation, necessitating strict thermal control.

Catalytic Hydrogenation Parameters

Ruthenium-based catalysts (e.g., Ru/C) exhibit superior activity compared to Pd/C or PtO₂, reducing reaction times by 30–40%. Acidic media (pH 1–2) prevent catalyst poisoning but require corrosion-resistant reactor materials.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H), 4.12 (s, 2H, CH₂CONH₂), 3.65 (t, 2H, pyrrolidine-H), 2.90 (m, 2H, pyrrolidine-H), 2.45 (m, 1H, pyrrolidine-H).

  • IR (KBr): 1680 cm⁻¹ (C=O lactam), 1655 cm⁻¹ (C=O amide).

Purity and Stability

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water) confirms ≥98% purity. The compound exhibits stability in dry, inert atmospheres but hydrolyzes slowly under acidic or basic conditions.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Alkylation)Route 2 (Hydrogenation)
Overall Yield65–70%58–62%
Reaction Steps23
Catalyst RequirementNoneRu/C
ScalabilityHighModerate

Route 1 offers simplicity and scalability, whereas Route 2 ensures higher stereochemical control for chiral intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Research indicates that 2-(4-(4-Chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide exhibits several biological activities that make it a candidate for therapeutic applications.

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanisms may include:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancerous cells.
  • Cell Cycle Arrest : It may prevent cancer cells from progressing through the cell cycle.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)
MCF7 (Breast)1.88
A549 (Lung)26
HepG2 (Liver)0.74 mg/mL

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 2: COX Enzyme Inhibition

CompoundTarget EnzymeIC50 (μmol)
2-(4-Chlorophenyl)-2-oxopyrrolidin-1-ylacetamideCOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

  • Tumor Reduction in Animal Models : Research indicated that administration of the compound resulted in significant tumor size reduction in xenograft models.
  • Reduction of Inflammatory Markers : In models of induced inflammation, treatment with the compound led to decreased levels of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-Acyl Derivatives of 2-(2-Oxopyrrolidin-1-yl)acetamide

Compounds such as N-(4-(4-(2-(4-Bromobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (7) and N-(4-(4-(3,5-dimethyl-1H-pyrazol-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (14) feature substituted hydrazine or pyrazole groups on the pyrrolidinone ring. These modifications enhance hydrogen-bonding capacity and alter lipophilicity, as evidenced by their IR spectra (e.g., C=O stretches at 1672–1602 cm⁻¹) . Melting points (mp) for these derivatives range from 180–220°C, higher than the parent compound due to increased crystallinity from polar substituents .

Ugi Reaction-Derived Racetams

Compounds synthesized via Ugi four-component reactions, such as 2-(2-Oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s) and N-Cyclohexyl-2-(2-oxopyrrolidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetamide (4t) , incorporate trifluoromethylphenyl or cyclohexyl groups. These substitutions improve metabolic stability and blood-brain barrier permeability, as demonstrated by their moderate yields (41–50%) and low molecular weights (~400–450 g/mol) .

Compounds with Heterocyclic Modifications

Piperazine-Containing Analogues

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (C₁₂H₁₈Cl₃N₃O) and 2-(4-chlorophenyl)-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}acetamide (C₁₉H₂₀N₃O₄Cl) introduce piperazine rings, which enhance solubility and pharmacokinetic profiles. The dihydrochloride salt form (CAS 1252036-94-4) exhibits improved bioavailability due to ionic interactions in physiological environments .

Triazole and Thiazole Derivatives

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11e) (C₁₉H₁₅ClN₆O₂S) combines thiazole and triazole moieties, broadening antimicrobial activity. The click chemistry synthesis route achieves 40–50% yields, with HRMS confirming molecular weights (e.g., 389.833 g/mol for triazole derivatives) .

Biological Activity

2-(4-(4-Chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide, also known as RGPU-95, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by a pyrrolidine ring and a chlorophenyl group, suggests potential interactions with various biological targets. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H13ClN2O2
  • CAS Number : 213178-69-9
  • Molar Mass : 252.7 g/mol
  • Purity : Typically reported at 97% to 99% .

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit notable anticancer properties. In particular, studies focusing on compounds similar to this compound have shown promising results against various cancer cell lines.

  • Cell Viability Studies :
    • In vitro studies using A549 human lung adenocarcinoma cells demonstrated that certain derivatives reduced cell viability significantly compared to control treatments. For instance, compounds with chlorophenyl substitutions exhibited enhanced cytotoxicity, reducing cell viability to approximately 64% after treatment .
    • Comparisons with standard chemotherapeutics like cisplatin revealed that some derivatives of pyrrolidine showed comparable or superior activity, indicating their potential as alternative therapeutic agents .
  • Mechanism of Action :
    • The mechanism underlying the anticancer effects of these compounds may involve apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific pathways affected by this compound and its derivatives.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria.

  • Screening Against Pathogens :
    • In studies assessing the antimicrobial efficacy of similar compounds, it was found that while some derivatives exhibited activity against Gram-positive bacteria like Staphylococcus aureus, they showed limited effectiveness against Gram-negative pathogens such as Escherichia coli and Klebsiella pneumoniae .
    • Compounds were tested for Minimum Inhibitory Concentrations (MIC), revealing that many required concentrations exceeding 64 µg/mL to achieve any significant antibacterial effect .

Study 1: Anticancer Efficacy in A549 Cells

A study published in Pharmaceuticals evaluated a series of oxopyrrolidine derivatives for their anticancer properties. The compound bearing a chlorophenyl group was noted for its ability to reduce A549 cell viability significantly compared to non-cancerous HSAEC1-KT cells, indicating selective cytotoxicity towards cancer cells .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial potential of several pyrrolidine derivatives against clinically significant pathogens. The results indicated that while some exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA), others were ineffective against Gram-negative bacteria .

Data Tables

Property Value
IUPAC NameThis compound
CAS Number213178-69-9
Molecular FormulaC12H13ClN2O2
Molar Mass252.7 g/mol
Purity97%-99%
Biological Activity Effectiveness
Anticancer (A549 cells)Reduced viability to ~64%
Antimicrobial (S. aureus)Effective against MRSA
Antimicrobial (E. coli)MIC > 64 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(4-Chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide, and how can experimental efficiency be improved?

  • Methodological Answer : The synthesis can be optimized using a hybrid computational-experimental approach. Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and intermediates, while statistical design of experiments (DoE) identifies critical parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, fractional factorial designs reduce trial runs by isolating variables impacting yield . Post-synthesis, techniques like FTIR, NMR, and X-ray crystallography (for crystalline derivatives) validate structural integrity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Structural elucidation requires multimodal analysis:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton/carbon environments; FTIR identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrrolidinone rings) .
  • Chromatography : HPLC-MS assesses purity and detects byproducts, with mobile-phase optimization via DoE .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard-specific guidelines (e.g., H315 for skin irritation, H319 for eye damage). Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorinated solvents). Emergency response plans should address spills (neutralize with appropriate absorbents) and exposure (immediate rinsing for skin/eye contact). Safety training with 100% proficiency in protocols (e.g., OSHA-compliant exams) is mandatory before experimentation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide reaction optimization?

  • Methodological Answer : Reaction path searches using software like Gaussian or ORCA simulate transition states and thermodynamic barriers. For example, nudged elastic band (NEB) calculations map energy profiles for pyrrolidinone ring formation. Machine learning (ML) models trained on PubChem data predict solvent effects or catalyst performance, reducing experimental iterations . Feedback loops integrate experimental yields into ML datasets to refine predictions iteratively .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across studies?

  • Methodological Answer : Discrepancies may arise from assay variability or impurity profiles. Mitigation steps include:

  • Replication : Independent validation under standardized conditions (e.g., fixed cell lines for in vitro studies).
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding factors (e.g., solvent choice in solubility assays) .
  • Analytical Rigor : LC-MS/MS quantifies trace impurities (e.g., residual starting materials) that may antagonize bioactivity .

Q. How can researchers design experiments to explore the compound’s pharmacological mechanisms?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition kinetics) and phenotypic screens (e.g., cytotoxicity in cancer cell lines). Use orthogonal methods:

  • Molecular Docking : AutoDock Vina predicts binding affinities to targets like GABA receptors (given the pyrrolidinone scaffold’s CNS activity).
  • In Vivo Models : Dose-response studies in rodents validate pharmacokinetics, with PK/PD modeling to optimize dosing regimens .

Q. What advanced separation techniques improve the purification of this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based separations (e.g., nanofiltration) isolate the acetamide derivative based on molecular weight (200–300 Da). Simulated moving bed (SMB) chromatography scales up purification using gradient elution programs optimized via DoE . Post-purification, DSC (differential scanning calorimetry) confirms crystalline stability .

Methodological Resources

  • Computational Tools : ICReDD’s reaction path search algorithms , PubChem’s cheminformatics datasets .
  • Experimental Design : STAT-EASE for DoE , LabKey for data management .
  • Safety Compliance : Chemical Hygiene Plan guidelines , GHS hazard coding .

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